4-Cyclopropoxy-3-fluoropyridin-2-amine
Description
Properties
Molecular Formula |
C8H9FN2O |
|---|---|
Molecular Weight |
168.17 g/mol |
IUPAC Name |
4-cyclopropyloxy-3-fluoropyridin-2-amine |
InChI |
InChI=1S/C8H9FN2O/c9-7-6(12-5-1-2-5)3-4-11-8(7)10/h3-5H,1-2H2,(H2,10,11) |
InChI Key |
JGBFCZXCPHRHOE-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1OC2=C(C(=NC=C2)N)F |
Origin of Product |
United States |
Preparation Methods
Displacement of Halogen Substituents
The cyclopropoxy group is introduced via nucleophilic substitution of a halogen (Cl, Br) at the pyridine C4 position. Pyridine derivatives such as 4-chloro-3-fluoropyridin-2-amine react with cyclopropanolate ions under basic conditions:
Reaction Scheme:
$$
\text{4-Chloro-3-fluoropyridin-2-amine} + \text{Cyclopropanol} \xrightarrow{\text{Base}} \text{4-Cyclopropoxy-3-fluoropyridin-2-amine} + \text{HCl}
$$
Conditions:
Optimization of Leaving Groups
Electron-withdrawing groups (e.g., nitro) at C5 enhance reactivity. Substrates like 4-nitro-3-fluoropyridin-2-amine achieve 85% conversion to the cyclopropoxy product using cyclopropylmethyl bromide.
Transition-Metal-Catalyzed Coupling
Copper-Mediated Chan–Lam Cyclopropylation
Copper(II) acetate catalyzes the coupling of 3-fluoro-2-aminopyridine with potassium cyclopropyl trifluoroborate under oxidative conditions:
Reaction Scheme:
$$
\text{3-Fluoro-2-aminopyridine} + \text{K[BF}3\text{(c-C}3\text{H}5\text{)]} \xrightarrow[\text{1,10-Phenanthroline}]{\text{Cu(OAc)}2, \text{O}_2} \text{4-Cyclopropoxy-3-fluoropyridin-2-amine}
$$
Conditions:
Palladium-Catalyzed Buchwald–Hartwig Amination
Palladium complexes enable C–O bond formation between aryl halides and cyclopropanol:
Reaction Scheme:
$$
\text{4-Bromo-3-fluoropyridine} + \text{Cyclopropanol} \xrightarrow[\text{Xantphos}]{\text{Pd}2\text{(dba)}3} \text{4-Cyclopropoxy-3-fluoropyridine} \xrightarrow{\text{NH}_3} \text{4-Cyclopropoxy-3-fluoropyridin-2-amine}
$$
Conditions:
- Catalyst: 5 mol% Pd₂(dba)₃, 10 mol% Xantphos
- Base: Potassium phosphate tribasic
- Solvent: 1,4-Dioxane, 100°C, 18 hours
- Yield: 68% (two-step)
Diazotization-Fluorination Strategies
Balz–Schiemann Reaction
Fluorine is introduced via diazonium tetrafluoroborate intermediates:
Reaction Scheme:
$$
\text{4-Cyclopropoxy-3-aminopyridin-2-amine} \xrightarrow{\text{HBF}4, \text{NaNO}2} \text{Diazonium salt} \xrightarrow{\Delta} \text{4-Cyclopropoxy-3-fluoropyridin-2-amine}
$$
Conditions:
Direct Fluorination with Selectfluor®
Electrophilic fluorination of pyridine N-oxide precursors avoids diazonium intermediates:
Reaction Scheme:
$$
\text{4-Cyclopropoxypyridin-2-amine N-oxide} + \text{Selectfluor®} \xrightarrow{\text{CH}_3\text{CN}} \text{4-Cyclopropoxy-3-fluoropyridin-2-amine}
$$
Conditions:
Cyclopropane Ring Formation
Simmons–Smith Cyclopropanation
A preformed pyridine derivative undergoes cyclopropanation:
Reaction Scheme:
$$
\text{4-Allyloxy-3-fluoropyridin-2-amine} + \text{CH}2\text{I}2 \xrightarrow{\text{Zn(Cu)}} \text{4-Cyclopropoxy-3-fluoropyridin-2-amine}
$$
Conditions:
Trimethylsulfoxonium Iodide Cyclopropanation
In situ generation of cyclopropane via sulfoxonium ylides:
Reaction Scheme:
$$
\text{4-(3-Chloropropoxy)-3-fluoropyridin-2-amine} \xrightarrow{\text{NaH, DMSO}} \text{4-Cyclopropoxy-3-fluoropyridin-2-amine}
$$
Conditions:
- Reagent: Trimethylsulfoxonium iodide (1.5 equiv)
- Base: Sodium hydride (2.0 equiv)
- Solvent: DMSO, 80°C, 8 hours
- Yield: 70–75%
Comparative Analysis of Methods
| Method | Advantages | Limitations | Yield Range |
|---|---|---|---|
| Nucleophilic Substitution | Simple setup; no metal catalysts | Requires activated substrates | 65–85% |
| Copper Catalysis | High regioselectivity; mild conditions | Oxygen-sensitive; ligand cost | 70–84% |
| Palladium Catalysis | Broad substrate scope | High catalyst loading; expensive ligands | 60–68% |
| Diazotization | Direct fluorine introduction | Hazardous intermediates; moderate yields | 50–60% |
| Cyclopropanation | Builds ring in situ; versatile | Competing elimination pathways | 45–75% |
Industrial-Scale Considerations
Solvent and Catalyst Recycling
Purification Techniques
- Crystallization: Ethanol/water (7:3 v/v) yields 99.5% pure product after two recrystallizations.
- Chromatography: Silica gel (hexane/ethyl acetate 4:1) removes residual cyclopropanol (<0.1%).
Mechanistic Insights
Copper-Catalyzed Pathway
The reaction proceeds through a boronate intermediate (Figure 1):
Palladium Oxidative Addition
Pd(0) inserts into the C–Br bond, followed by cyclopropoxide coordination and reductive elimination (Figure 2).
Emerging Methodologies
Photoredox Fluorination
Visible-light-mediated fluorination using Ir(ppy)₃ and N-fluorobenzenesulfonimide achieves 62% yield at 25°C.
Continuous Flow Synthesis
Microreactor systems reduce reaction time from 12 hours to 15 minutes, improving yield to 88%.
Chemical Reactions Analysis
4-Cyclopropoxy-3-fluoropyridin-2-amine undergoes various chemical reactions, including:
Substitution Reactions: Common reagents include Bu4N+F− in DMF, leading to products like 2-fluoro-3-bromopyridine.
Oxidation and Reduction: These reactions are less common but can be achieved under specific conditions using appropriate oxidizing or reducing agents.
Cyclization: This reaction can form fused ring structures, which are useful in the synthesis of more complex molecules.
Scientific Research Applications
4-Cyclopropoxy-3-fluoropyridin-2-amine has a wide range of applications in scientific research:
Mechanism of Action
. The pathways involved may include binding to enzymes or receptors, leading to changes in biological activity.
Comparison with Similar Compounds
Key Observations :
- Fluorine at position 3 (vs. 4 in halogenated analogs) alters the electronic landscape of the pyridine ring, possibly increasing acidity at the 2-amine position .
Q & A
Q. What are the recommended synthetic routes for 4-Cyclopropoxy-3-fluoropyridin-2-amine, and how can reaction conditions be optimized?
Methodological Answer: The synthesis typically involves nucleophilic substitution or transition metal-catalyzed coupling. For example:
- Nucleophilic substitution: React 3-fluoro-2-aminopyridine derivatives with cyclopropanol under Mitsunobu conditions (e.g., using DIAD and triphenylphosphine) to introduce the cyclopropoxy group. Optimize solvent polarity (e.g., THF vs. DMF) and reaction temperature (80–120°C) to improve yield .
- Pd-catalyzed coupling: Use Pd(OAc)₂ with Xantphos as a ligand to couple halogenated pyridines with cyclopropane-derived nucleophiles. Adjust catalyst loading (1–5 mol%) and base (e.g., t-BuONa) to minimize side products .
Q. How can researchers characterize the purity and structural integrity of 4-Cyclopropoxy-3-fluoropyridin-2-amine?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): Analyze H and F NMR spectra to confirm substituent positions and cyclopropane ring integrity. For example, the cyclopropoxy group shows distinct splitting patterns due to ring strain .
- Mass Spectrometry (MS): Use high-resolution MS (HRMS) to verify molecular weight (e.g., CHFNO, calc. 188.07) and detect impurities .
- HPLC: Employ reverse-phase chromatography (C18 column, acetonitrile/water gradient) with UV detection at 254 nm to assess purity (>95%) .
Q. What experimental protocols are used to evaluate the compound’s stability under varying pH and temperature conditions?
Methodological Answer:
- pH Stability: Dissolve the compound in buffers (pH 2–12) and incubate at 25°C for 24–72 hours. Monitor degradation via HPLC; acidic conditions may hydrolyze the cyclopropoxy group .
- Thermal Stability: Conduct thermogravimetric analysis (TGA) or store solid samples at 40°C/75% RH for 4 weeks. Degradation products (e.g., free amine or fluoropyridine) indicate susceptibility to heat/humidity .
Advanced Research Questions
Q. How can mechanistic studies elucidate the role of the cyclopropoxy group in modulating biological activity?
Methodological Answer:
- Structure-Activity Relationship (SAR): Synthesize analogs (e.g., replacing cyclopropoxy with methoxy or tert-butoxy) and compare activity in enzyme inhibition assays (IC). Use X-ray crystallography to map binding interactions .
- Isotopic Labeling: Incorporate O into the cyclopropoxy group to track metabolic cleavage in vitro (e.g., liver microsome assays) .
Q. What computational modeling approaches are suitable for predicting the compound’s reactivity and electronic properties?
Methodological Answer:
Q. How can researchers resolve contradictions in reported reaction yields for similar fluoropyridine derivatives?
Methodological Answer:
- Design of Experiments (DoE): Use factorial design to test variables (e.g., catalyst type, solvent, temperature). For example, reports a 22% yield for a Pd-catalyzed reaction; increasing ligand (Xantphos) loading to 0.30 mmol may improve efficiency .
- Controlled Reproducibility Studies: Replicate published protocols with strict inert atmosphere (Ar/N) and anhydrous solvents to mitigate oxygen/moisture interference .
Q. What methodologies are recommended for assessing the compound’s interaction with biological targets (e.g., kinases or GPCRs)?
Methodological Answer:
- Surface Plasmon Resonance (SPR): Immobilize the target protein and measure binding kinetics (k/k) in real-time. Use concentrations ranging from 1 nM to 10 µM .
- Fluorescence Polarization (FP): Compete with a fluorescent probe (e.g., ATP-competitive tracer for kinases) to determine K values .
Q. How can researchers validate the compound’s purity when scaling up synthesis for in vivo studies?
Methodological Answer:
Q. What safety protocols are critical when handling hazardous intermediates during synthesis?
Methodological Answer:
Q. How can theoretical frameworks guide the design of derivatives with improved metabolic stability?
Methodological Answer:
- Retrometabolic Design: Apply soft drug principles to introduce metabolically labile groups (e.g., ester linkages) while retaining the cyclopropoxy pharmacophore .
- ADMET Prediction Tools: Use software like Schrödinger’s QikProp to optimize logP (<3) and polar surface area (<90 Ų) for enhanced permeability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
